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Compound of Interest

Compound Name: Tretazicar

Cat. No.: B1682458 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the DNA damage mechanisms of two

potent anticancer agents: Tretazicar (CB1954) and Cisplatin. The information presented is

supported by experimental data to aid in research and drug development.
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Feature Tretazicar (CB1954) Cisplatin

Drug Class
Prodrug; Bifunctional alkylating

agent (after activation)
Platinum-based chemotherapy

Activation

Enzymatic reduction of the

nitro group by NAD(P)H

quinone oxidoreductase 2

(NQO2) or bacterial

nitroreductases.

Aquation (hydrolysis) in the

low-chloride environment of

the cell cytoplasm.

Primary DNA Damage
DNA interstrand crosslinks

(ICLs).

1,2-intrastrand crosslinks

between adjacent purine

bases.

Cell Cycle Dependency
Does not require cell

proliferation for cytotoxicity.

More effective against rapidly

dividing cells.

p53 Dependency
Can induce apoptosis in a p53-

independent manner.

Often involves p53-mediated

signaling pathways.

Mechanism of Action and DNA Adduct Formation
Tretazicar (CB1954)
Tretazicar is a prodrug that remains relatively inert until it is activated within cancer cells. This

activation is a critical step in its mechanism of action and is primarily carried out by the enzyme

NAD(P)H quinone oxidoreductase 2 (NQO2), which is often overexpressed in various tumor

types. In experimental systems, bacterial nitroreductases are also used to activate Tretazicar.

The activation process involves the reduction of the 4-nitro group of Tretazicar, converting it

into a highly reactive bifunctional alkylating agent. This activated form can then react with the

DNA of cancer cells, leading to the formation of covalent crosslinks. The predominant and most

cytotoxic lesions formed by activated Tretazicar are DNA interstrand crosslinks (ICLs), which

can account for up to 70% of the total DNA adducts in sensitive cells. These ICLs are

particularly detrimental as they prevent the separation of the DNA strands, a process essential

for both DNA replication and transcription.
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The formation of these highly toxic ICLs ultimately triggers a cellular cascade leading to

programmed cell death, or apoptosis.

Cisplatin
Cisplatin is a platinum-based chemotherapeutic agent that enters cells and undergoes

aquation, a process where the chloride ligands are replaced by water molecules. This occurs

more readily in the cytoplasm due to the lower chloride concentration compared to the

bloodstream. The aquated form of cisplatin is a potent electrophile that readily reacts with

nucleophilic sites on DNA, primarily the N7 position of purine bases.

Unlike Tretazicar, the majority of DNA lesions induced by cisplatin are intrastrand crosslinks,

where the platinum atom forms a covalent bond with two adjacent bases on the same DNA

strand. The most common of these are 1,2-intrastrand crosslinks between two adjacent

guanine bases (d(GpG)), which account for approximately 60-65% of all adducts. The second

most frequent are 1,2-intrastrand crosslinks between an adenine and an adjacent guanine

(d(ApG)), making up about 20-25% of adducts.

Other, less frequent, adducts include 1,3-intrastrand crosslinks, interstrand crosslinks (which

are much less common than with Tretazicar), and monofunctional adducts where cisplatin

binds to only one DNA base. Cisplatin can also form DNA-protein crosslinks. These various

DNA adducts cause significant distortion of the DNA double helix, which interferes with

essential cellular processes like replication and transcription, ultimately leading to cell cycle

arrest and apoptosis.
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DNA Adduct Type Tretazicar (Activated) Cisplatin

1,2-Intrastrand Crosslinks

(d(GpG))
Not reported as a major adduct ~60-65%

1,2-Intrastrand Crosslinks

(d(ApG))
Not reported as a major adduct ~20-25%

1,3-Intrastrand Crosslinks Not reported as a major adduct Minor

Interstrand Crosslinks (ICLs) Up to 70% in sensitive cells ~1-10%

Monofunctional Adducts Present as intermediates Minor

DNA-Protein Crosslinks Possible Yes

Cellular Response and Signaling Pathways
Tretazicar-Induced DNA Damage Response
The primary cellular response to the DNA interstrand crosslinks formed by activated Tretazicar
is the induction of apoptosis. Experimental evidence indicates that this is a caspase-dependent

process. While the precise apoptotic pathway is not as extensively detailed as for cisplatin, the

nature of the DNA damage suggests the involvement of DNA damage response (DDR)

pathways that recognize and attempt to repair such lesions. For alkylating agents in general,

these can include Base Excision Repair (BER), Nucleotide Excision Repair (NER), and

Homologous Recombination (HR). If the damage is too extensive for repair, the apoptotic

cascade is initiated. One study has also suggested the involvement of the MAPK signaling

pathway in Tretazicar-mediated cytotoxicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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